2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide
Overview
Description
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H5F4NO3S and a molecular weight of 259.18 g/mol . It is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a sulfonamide group attached to a benzene ring. This compound is typically found in a powder form and is known for its stability under normal temperature and pressure conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-6-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boron reagents are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide
- 2-Fluoro-5-(trifluoromethoxy)benzene-1-sulfonamide
- 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
Uniqueness
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group imparts unique electronic properties, enhancing the compound’s stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO3S/c8-4-2-1-3-5(15-7(9,10)11)6(4)16(12,13)14/h1-3H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAKBZNJTHVBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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